molecular formula C13H12O3 B5880723 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

Cat. No. B5880723
M. Wt: 216.23 g/mol
InChI Key: NYYIJXQZJGQQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants, such as tonka beans, sweet clover, and cassia cinnamon. Coumarin has been widely studied due to its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Coumarin has been shown to inhibit the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be synthesized through various methods. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the study of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential anticancer effects of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, as it has been shown to have cytotoxic effects on certain cancer cell lines. Additionally, the potential use of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one as a natural food preservative is an area of interest, as it has been shown to have antimicrobial effects against various foodborne pathogens. Finally, the investigation of the potential neuroprotective effects of 7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is an area of interest, as it has been shown to have acetylcholinesterase inhibitory activity, which is involved in the regulation of cognitive function.

Synthesis Methods

Coumarin can be synthesized through various methods, such as the Pechmann condensation reaction, Perkin reaction, and Wittig reaction. The Pechmann condensation reaction is the most commonly used method, which involves the reaction of salicylaldehyde with a β-keto ester in the presence of an acid catalyst. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.

Scientific Research Applications

Coumarin has been widely studied for its various biological activities, including anticoagulant, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of COX-2 enzyme, which is involved in the production of inflammatory mediators. Coumarin has also been shown to have antimicrobial effects against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus.

properties

IUPAC Name

7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9(2)8-15-11-5-3-10-4-6-13(14)16-12(10)7-11/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYIJXQZJGQQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

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